Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate
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Overview
Description
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate is a complex organic compound with the molecular formula C31H20Na4O10 . This compound is known for its unique structure, which includes multiple carboxylate groups and phenoxy linkages. It is often used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate typically involves multiple steps. One common method is the reaction of 3,4-dicarboxylatophenoxybenzene with 4-(2-bromo-2-methylpropyl)phenol under basic conditions to form the intermediate compound. This intermediate is then reacted with phthalic anhydride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate can undergo various chemical reactions, including:
Oxidation: The carboxylate groups can be oxidized to form corresponding carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of phenols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate involves its interaction with specific molecular targets. The carboxylate groups can form strong ionic bonds with metal ions, while the phenoxy groups can participate in hydrogen bonding and π-π interactions. These interactions can influence various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tetrasodium ethylenediaminetetraacetate (EDTA): Similar in having multiple carboxylate groups but differs in its chelating properties.
Tetrasodium pyrophosphate (TSPP): Similar in having multiple sodium ions but differs in its phosphate groups.
Properties
CAS No. |
67892-57-3 |
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Molecular Formula |
C31H20Na4O10 |
Molecular Weight |
644.4 g/mol |
IUPAC Name |
tetrasodium;4-[4-[2-[4-(3,4-dicarboxylatophenoxy)phenyl]propan-2-yl]phenoxy]phthalate |
InChI |
InChI=1S/C31H24O10.4Na/c1-31(2,17-3-7-19(8-4-17)40-21-11-13-23(27(32)33)25(15-21)29(36)37)18-5-9-20(10-6-18)41-22-12-14-24(28(34)35)26(16-22)30(38)39;;;;/h3-16H,1-2H3,(H,32,33)(H,34,35)(H,36,37)(H,38,39);;;;/q;4*+1/p-4 |
InChI Key |
OMMYRRROPNMZAF-UHFFFAOYSA-J |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC(=C(C=C2)C(=O)[O-])C(=O)[O-])C3=CC=C(C=C3)OC4=CC(=C(C=C4)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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